N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine
Description
Properties
CAS No. |
651356-13-7 |
|---|---|
Molecular Formula |
C19H36N8O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1 |
InChI Key |
USQWCMKFYQBOJV-XGFYENRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Origin of Product |
United States |
Preparation Methods
Peptide Synthesis of Glycyl-L-valyl-L-arginine
The tripeptide backbone is typically synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods:
- Solid-Phase Peptide Synthesis (SPPS): This method involves sequential coupling of protected amino acids on a resin support, allowing for efficient assembly of the peptide chain. The amino acids are protected at the N-terminus (commonly with Fmoc or Boc groups) and side chains (e.g., guanidine group of arginine) to prevent side reactions.
- Solution-Phase Synthesis: Alternatively, the peptide can be synthesized in solution by stepwise coupling of protected amino acids using coupling reagents such as HATU, DCC, or EDC in the presence of bases like DIPEA.
After assembly, the peptide is deprotected and purified, typically by preparative HPLC.
Introduction of the Hexahydro-3-pyridazinyl Acetyl Group
The N-terminal modification with the hexahydro-3-pyridazinyl acetyl moiety is achieved by acylation of the free amino group of the peptide:
- The hexahydro-3-pyridazinyl acetyl group is introduced as an activated acid derivative, such as the corresponding acid chloride or activated ester.
- The peptide with a free N-terminal amine is reacted with this activated derivative under controlled conditions (e.g., in anhydrous solvents like DMF or DCM, with a base such as triethylamine) to form the amide bond.
- Reaction conditions are optimized to avoid racemization and side reactions.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC.
- Characterization is performed by mass spectrometry, NMR spectroscopy, and elemental analysis to confirm the structure and purity.
Detailed Research Findings and Data Tables
Enzymatic Preparation of L-Arginine Component
While the peptide synthesis focuses on chemical methods, enzymatic methods for preparing L-arginine, a key amino acid in the peptide, have been reported. For example, enzymatic conversion of DL-arginine using L-arginase selectively produces L-ornithine and leaves D-arginine unreacted, which can be separated. This enzymatic approach can provide high-purity L-arginine for peptide synthesis.
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Enzyme | L-arginase (E.C.3.5.3.1) | Isolated from animal liver |
| pH | 8.0 to 10.0 | Adjusted with acid forming L-ornithine salt |
| Temperature | 20°C to 35°C | Optimal for enzymatic activity |
| Reaction Time | 5 to 48 hours | Depends on enzyme amount |
| Arginine Concentration | 5 to 40% by weight | In aqueous solution |
| Metal Ion Addition | Mn2+ salts (10^-3 to 10^-5 M) | Enhances enzyme activity |
| Separation Method | Ion-exchange chromatography | Separates D-arginine and L-ornithine |
This enzymatic preparation ensures availability of L-arginine with high enantiomeric purity for subsequent peptide synthesis steps.
Chemical Synthesis Parameters for Peptide Assembly
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amino Acid Protection | Fmoc or Boc protecting groups | Prevents side reactions |
| Coupling Reagents | HATU, DCC, EDC + DIPEA | Efficient peptide bond formation |
| Solvent | DMF, DCM | Anhydrous conditions preferred |
| Deprotection | Piperidine (for Fmoc), TFA (for Boc) | Removes protecting groups |
| Purification | Reverse-phase HPLC | High purity peptide obtained |
Acylation with Hexahydro-3-pyridazinyl Acetyl Group
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Acylating Agent | Hexahydro-3-pyridazinyl acetyl chloride or activated ester | Prepared or commercially sourced |
| Solvent | Anhydrous DMF or DCM | Maintains reaction specificity |
| Base | Triethylamine or DIPEA | Neutralizes HCl byproduct |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1 to 24 hours | Monitored by TLC or HPLC |
Chemical Reactions Analysis
Types of Reactions
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Key Observations:
Backbone Complexity : The target compound is a tripeptide , distinguishing it from simpler derivatives like L-arginine acetate and dipeptides like N-Benzoyl-L-tyrosyl-L-argininamide .
Purity and Availability : Commercial availability at 97% purity aligns with research-grade peptides, though safety and stability data are lacking compared to regulated compounds like acetyl fentanyl () .
Functional and Pharmacological Contrasts
Key differences include:
- Receptor Specificity : Acetyl fentanyl’s phenylpiperidine structure enables μ-opioid receptor binding, whereas the target compound’s peptide backbone and pyridazinyl group suggest divergent biological targets .
- Toxicity Profile : Acute toxicity studies are absent for the target compound, unlike acetyl fentanyl, which is linked to overdose deaths and regulated under the Controlled Substances Act .
Research and Regulatory Status
- This compound: No clinical or preclinical studies are cited in the evidence. Its 97% purity indicates use in experimental settings, but regulatory status remains undefined .
- L-Arginine Acetate: A well-characterized amino acid derivative with stringent purity specifications (98-101%), often used in pharmaceutical formulations .
Biological Activity
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, with the chemical formula C19H36N8O5, is a derivative of arginine and has been studied for its various effects on cellular mechanisms and therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a hexahydro-pyridazine ring, which contributes to its unique pharmacological properties. The presence of multiple amino acids in its structure suggests potential interactions with biological targets such as receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H36N8O5 |
| Molecular Weight | 420.54 g/mol |
| CAS Number | 157535-99-4 |
| Solubility | Soluble in water |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- PARP Inhibition : The compound has been associated with the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can be beneficial in cancer therapy by enhancing the efficacy of chemotherapeutic agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing tissue damage during inflammatory responses .
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease treatment .
Study 1: PARP Inhibition in Cancer Models
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited PARP activity, leading to increased apoptosis in cells treated with DNA-damaging agents. This suggests a potential role as a sensitizer in cancer therapy.
Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. The findings indicate that it may serve as an effective anti-inflammatory agent, warranting further investigation into its therapeutic applications.
Table 2: Summary of Biological Activities
Q & A
Basic: What analytical methods are recommended for assessing the purity and structural integrity of this peptide derivative?
Answer:
- HPLC with UV/Vis detection is ideal for purity assessment, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve impurities .
- Mass spectrometry (MS) confirms molecular weight (e.g., MALDI-TOF or ESI-MS) and detects side products from incomplete coupling during synthesis .
- NMR spectroscopy (1H/13C) validates structural features, such as the hexahydro-pyridazinyl moiety and peptide backbone. Compare chemical shifts with analogous compounds (e.g., L-valyl-L-arginine derivatives) .
Advanced: How can researchers resolve discrepancies in bioactivity data across different assay conditions?
Answer:
- Controlled variable testing : Systematically vary buffer pH, ionic strength, and temperature to identify assay-specific interference (e.g., metal ion chelation by the pyridazinyl group) .
- Orthogonal assays : Validate results using both fluorogenic substrate-based assays (for enzyme inhibition) and cell-based viability assays (e.g., MTT) to rule out false positives .
- Data normalization : Use internal standards (e.g., Bradford protein quantification) to correct for batch-to-batch variability in biological samples .
Basic: What synthetic strategies are effective for introducing the hexahydro-3-pyridazinylacetyl group into peptide sequences?
Answer:
- Solid-phase peptide synthesis (SPPS) : Incorporate Fmoc-protected hexahydro-3-pyridazinylacetic acid during chain elongation. Use HATU/DIPEA for efficient coupling .
- Post-synthetic modification : React the N-terminal glycine residue with activated esters of hexahydro-3-pyridazinylacetic acid under mild conditions (pH 7–8, 4°C) to avoid racemization .
Advanced: What computational approaches aid in predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to arginine-rich enzyme active sites (e.g., trypsin-like proteases). Validate with MD simulations to assess stability .
- QSAR modeling : Corrogate substituent effects (e.g., pyridazinyl ring saturation) with bioactivity data from analogs to optimize potency .
Basic: How should researchers handle solubility challenges during in vitro studies?
Answer:
- Solvent screening : Test DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-20) to balance solubility and biocompatibility .
- Dynamic light scattering (DLS) : Monitor aggregation at working concentrations (≥10 µM) to ensure monodisperse solutions .
Advanced: What experimental designs mitigate batch-to-batch variability in peptide synthesis?
Answer:
- Design of Experiments (DoE) : Optimize coupling time, resin loading, and deprotection steps using response surface methodology .
- Quality control (QC) tiers : Implement real-time FTIR to monitor reaction progress and LC-MS for intermediate purity checks .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE requirements : Use nitrile gloves and fume hoods during synthesis to avoid skin contact with reactive intermediates (e.g., activated esters) .
- Spill management : Neutralize acidic residues (e.g., arginine) with bicarbonate solutions before disposal .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, then quantify degradation products via LC-MS .
- Circular dichroism (CD) : Monitor conformational changes in PBS over 24 hours to assess structural resilience .
Basic: What spectral databases or reference compounds are available for structural comparison?
Answer:
- PubChem/BioMagResBank : Cross-reference NMR shifts of glycyl-valyl-arginine fragments and pyridazinyl derivatives .
- Synthetic standards : Compare retention times and MS/MS fragmentation patterns with commercially available valyl-arginine analogs .
Advanced: How to address conflicting reports on the compound’s enzyme inhibition mechanism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
